6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran
Description
Properties
CAS No. |
51079-77-7 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6-(6-methoxy-6-methyloctan-2-yl)oxy-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C18H28O3/c1-5-18(3,19-4)11-6-7-14(2)21-16-9-8-15-10-12-20-17(15)13-16/h8-9,13-14H,5-7,10-12H2,1-4H3 |
InChI Key |
ZKSWZCYKKKHZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)OC1=CC2=C(CCO2)C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Methoxylation of 6-Methyl-5-hepten-2-one
- The starting material 6-methyl-5-hepten-2-one undergoes methoxylation to form 6-methoxy-6-methylheptan-2-one.
- This reaction is typically carried out using methanol as both reagent and solvent, in the presence of a strong Brønsted acid catalyst such as sulfuric acid.
- Reaction conditions: temperature range 30°C to 80°C, ambient pressure.
- After reaction completion, neutralization with sodium carbonate is performed, followed by extraction and drying to isolate the product.
- Yields reported are approximately 62.9% based on the starting ketone.
Darzens Reaction and Saponification
- The methoxylated ketone undergoes a Darzens reaction with methyl chloroacetate (or methyl bromoacetate) in the presence of a base such as sodium methoxide.
- This step is conducted at low temperatures, preferably below -15°C, to control reaction selectivity.
- The intermediate glycidic ester formed is then saponified using sodium hydroxide to yield the corresponding acid.
- The acid is extracted and purified, with yields around 72.3%.
Decarboxylation
- The acid intermediate is subjected to thermal decarboxylation at elevated temperatures (160°C to 300°C), typically around 240°C in a tube reactor.
- This step removes the carboxyl group, yielding the desired alkoxy side chain.
- The process avoids the use of heavy metals such as copper, making it more environmentally friendly.
- Overall yield of the alkoxy side chain from the starting ketone is approximately 45.9%.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Methoxylation | Methanol, H2SO4 | 30–80 | 62.9 | Acid catalyzed, methanol as solvent |
| Darzens Reaction | Methyl chloroacetate, NaOMe | < -15 | - | Low temperature for selectivity |
| Saponification | NaOH | 30–60 | 72.3 | Converts glycidic ester to acid |
| Decarboxylation | Thermal (no metal catalyst) | 160–300 (240) | - | Metal-free, ecological process |
| Overall Yield | From 6-methyl-5-hepten-2-one to side chain | - | 45.9 | Improved over prior art |
Formation of the Ether Linkage to 2,3-Dihydrobenzofuran
- The alkoxy side chain is then coupled to the 2,3-dihydrobenzofuran core via an ether bond.
- This step typically involves nucleophilic substitution or Williamson ether synthesis conditions, where the hydroxyl group on the dihydrobenzofuran reacts with a suitable leaving group on the alkoxy side chain.
- Specific details on this coupling step are less documented in the available sources but generally require controlled conditions to preserve the integrity of the dihydrobenzofuran ring and avoid side reactions.
Purification and Characterization
- The final compound is purified by standard organic techniques such as extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.
- Further purification may involve chromatography (e.g., flash silica gel chromatography) to achieve high purity.
- Characterization is performed using spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Research Findings and Improvements
- The described process improves upon prior art by avoiding the use of copper chromite catalysts, which are ecologically questionable.
- The yields of key intermediates and the overall process are significantly enhanced, with the overall yield of the alkoxy side chain nearly doubling compared to older methods.
- The use of mild reaction conditions and environmentally benign reagents aligns with green chemistry principles.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Material | 6-Methyl-5-hepten-2-one |
| Key Intermediate | 6-Methoxy-6-methylheptan-2-one |
| Catalysts/Reagents | Sulfuric acid, sodium methoxide, methyl chloroacetate, NaOH |
| Reaction Types | Methoxylation, Darzens reaction, saponification, decarboxylation |
| Temperature Range | 30°C to 80°C (methoxylation), < -15°C (Darzens), 160–300°C (decarboxylation) |
| Environmental Considerations | Metal-free decarboxylation, avoids copper chromite |
| Overall Yield | Approx. 45.9% from starting ketone |
Chemical Reactions Analysis
Types of Reactions
6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzofuran Derivatives
Key Observations :
- Side Chain Complexity: The target compound’s branched alkoxy group contrasts with simpler benzyl or methoxybenzyl substituents in natural analogs (e.g., Ophiopogonanone H) .
- Chirality : Unlike Burmaniol B, which has an S-configured chiral center , the target compound’s stereochemistry is unspecified.
- Synthetic vs. Natural : Synthetic derivatives (e.g., 3k) often incorporate halogens or alkoxy groups for stability, while natural compounds prioritize hydroxyl or methoxy substituents .
Physicochemical and Spectral Properties
Table 2: Physicochemical Data
Insights :
- Thermal Stability: Synthetic compounds like 3k exhibit defined melting points, suggesting high crystallinity, whereas natural analogs (e.g., Ophiopogonanone H) are often isolated as amorphous solids .
- Functional Groups : IR and NMR data highlight hydroxyl (3440–3446 cm⁻¹) and methoxy (δ 3.7–4.1 ppm) groups in most analogs, critical for hydrogen bonding and solubility .
Table 3: Reported Bioactivities
Structure-Activity Relationships :
- Anti-Inflammatory Activity : Natural benzofurans with hydroxyl/methoxy groups (e.g., Compound 1, IC₅₀ = 11.4 μM) show enhanced activity compared to purely synthetic analogs .
- Side Chain Impact: The target compound’s alkoxy chain may influence bioavailability or receptor binding, akin to branched chains in cannabinoid analogs .
Biological Activity
6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is a synthetic compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by a benzofuran core substituted with a methoxy group and a long aliphatic chain. Its chemical structure can be represented as follows:
- IUPAC Name : 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran
- Molecular Formula : C₁₈H₂₈O₃
- Molecular Weight : 290.42 g/mol
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance electron donation capabilities, thereby neutralizing free radicals. A study conducted on related benzofuran derivatives demonstrated that they could reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
Anti-inflammatory Effects
Inflammation is a key factor in various chronic diseases. Preliminary studies suggest that 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays showed a reduction in these cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 120 |
| IL-6 | 150 | 90 |
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
Case Study 1: Antioxidant Efficacy in Animal Models
In a controlled study involving rats subjected to oxidative stress, administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. The treated group showed significantly improved antioxidant enzyme activities compared to the control group.
Case Study 2: Inhibition of Inflammatory Response in Human Cell Lines
Human macrophage cell lines were treated with the compound to assess its anti-inflammatory effects. Results indicated that the compound significantly reduced the expression of COX-2 and iNOS, key enzymes involved in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
